3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine

Vue d'ensemble

Description

3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This article reviews the synthesis, biological activity, and mechanisms of action of this compound, highlighting relevant studies and findings.

Chemical Structure and Synthesis

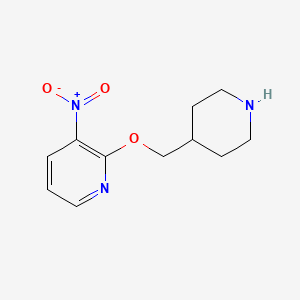

The compound can be represented by the following chemical structure:

It features a piperidine ring substituted with a methoxy group and a nitro group at the pyridine ring. The synthesis typically involves the reaction of piperidine derivatives with nitro-substituted pyridine precursors, utilizing various organic synthesis techniques to achieve high yields and purity.

Inhibition of LSD1

One of the primary biological activities of this compound is its role as an inhibitor of LSD1. LSD1 is a critical enzyme involved in the demethylation of histone lysines, which plays a vital role in gene expression regulation. Overexpression of LSD1 has been linked to various cancers, making it a target for therapeutic intervention.

Key Findings:

- Potency: In studies, this compound exhibited an IC50 value of approximately 62 nM against human recombinant LSD1, indicating strong inhibitory activity compared to other compounds in its class .

- Selectivity: The compound demonstrated enhanced selectivity for LSD1 over other similar enzymes, with a selectivity factor exceeding 1,500-fold .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that it may inhibit tumor growth through its action on epigenetic regulators like LSD1.

Case Studies:

- In vitro studies have shown that treatment with this compound leads to reduced proliferation rates in various cancer cell lines, including colon and breast cancer models .

- The compound's mechanism involves reactivation of silenced tumor suppressor genes through demethylation processes mediated by LSD1 inhibition .

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition: Binding to the active site of LSD1, preventing it from demethylating histone lysines.

- Alteration of Gene Expression: By inhibiting LSD1, the compound promotes a more favorable epigenetic landscape for tumor suppressor gene expression.

Summary Table of Biological Activities

| Activity Type | Description | IC50 Value |

|---|---|---|

| LSD1 Inhibition | Potent inhibitor affecting gene expression regulation | 62 nM |

| Antitumor Effects | Reduces proliferation in cancer cell lines | Varies by line |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the prominent applications of 3-nitro-2-(piperidin-4-ylmethoxy)-pyridine is as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression and implicated in various cancers. Research indicates that compounds containing this structure exhibit Ki values as low as 29 nM against LSD1, demonstrating high selectivity (>160×) against monoamine oxidases A and B . The design of these inhibitors is crucial as LSD1 overexpression is linked to cancer progression, making it a significant target for therapeutic intervention.

1.2 Dual Receptor Ligands

Another application involves the development of dual ligands for histamine H3 and sigma-1 receptors, which are important in treating nociceptive and neuropathic pain. Compounds based on the piperidine structure have shown promise in this area, indicating their versatility in addressing complex pharmacological targets .

Synthetic Chemistry Applications

2.1 Synthesis of Heterocycles

The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its nitrated form allows for further chemical modifications that can lead to the formation of diverse biologically active molecules . For instance, the introduction of the nitro group facilitates nucleophilic aromatic substitution reactions, enabling the synthesis of complex structures with potential biological activities.

2.2 Development of Antiviral Agents

Research has indicated that derivatives of nitropyridine compounds can be synthesized using this compound as a precursor. These derivatives have been explored for their antiviral properties, particularly in developing agents against viral infections . The ability to modify the piperidinyl group further enhances the biological activity of these compounds.

Agrochemical Applications

3.1 Herbicides and Pesticides

Pyridine derivatives, including those derived from this compound, have been investigated for their potential use as agrochemicals such as herbicides and insecticides. The structural characteristics of these compounds allow them to interact effectively with biological systems in pests and weeds, providing a basis for developing new agricultural products .

Propriétés

IUPAC Name |

3-nitro-2-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-14(16)10-2-1-5-13-11(10)17-8-9-3-6-12-7-4-9/h1-2,5,9,12H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCAJIFNXYRTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.